molecular formula C11H11N3O2 B3150756 Ethyl 2-cyano-3-(2-pyridylamino)acrylate CAS No. 69372-23-2

Ethyl 2-cyano-3-(2-pyridylamino)acrylate

Cat. No.: B3150756
CAS No.: 69372-23-2
M. Wt: 217.22 g/mol
InChI Key: UUFLNGMDHRHDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(2-pyridylamino)acrylate is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a cyano group, an ethyl ester, and a pyridylamino group. This compound finds applications in pharmaceuticals, materials science, and catalysis, contributing to advancements across multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(2-pyridylamino)acrylate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves the use of 2-aminopyridine and ethyl acrylate as raw materials. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid serves as a catalyst. The reaction is carried out under nitrogen protection at temperatures between 120-160°C for 16-20 hours .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2-pyridylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-(2-pyridylamino)acrylate is used in diverse scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Industry: It is used in the production of adhesives, coatings, and other materials.

Mechanism of Action

The mechanism by which ethyl 2-cyano-3-(2-pyridylamino)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and pyridylamino group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(2-pyridylamino)acrylate can be compared with other cyanoacrylate compounds, such as:

    Methyl 2-cyanoacrylate: Commonly used in adhesives like “Super Glue.”

    Butyl cyanoacrylate: Used in medical applications for wound closure.

    Octyl cyanoacrylate: Also used in medical applications but with different properties compared to butyl cyanoacrylate.

These similar compounds share the cyanoacrylate backbone but differ in their ester groups, which influence their physical and chemical properties. This compound stands out due to its unique pyridylamino group, which imparts distinct reactivity and applications.

Properties

IUPAC Name

ethyl 2-cyano-3-(pyridin-2-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLNGMDHRHDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyano-3-(2-pyridylamino)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.